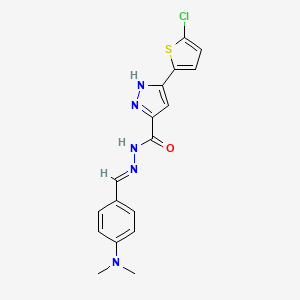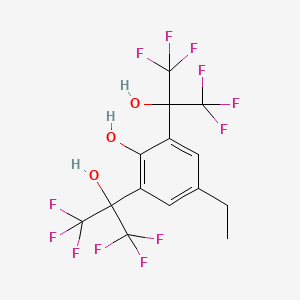
2-(4-Chlorophenyl)-7-methylindolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Clorofenil)-7-metilindolizina es un compuesto heterocíclico que pertenece a la familia de la indolizina. Las indolizinas son conocidas por sus diversas actividades biológicas y han sido ampliamente estudiadas por sus posibles aplicaciones terapéuticas. La presencia de un grupo clorofenilo y un grupo metilo en la estructura de la indolizina mejora sus propiedades químicas y actividades biológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(4-Clorofenil)-7-metilindolizina generalmente implica la ciclación de precursores apropiados en condiciones específicas. Un método común implica la reacción de 4-clorobenzaldehído con 2-metilpiridina en presencia de una base, seguida de ciclación para formar el anillo de indolizina. Las condiciones de reacción a menudo incluyen el uso de disolventes como etanol o ácido acético y catalizadores como trietilamina .
Métodos de Producción Industrial
La producción industrial de 2-(4-Clorofenil)-7-metilindolizina puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, utilizando a menudo reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(4-Clorofenil)-7-metilindolizina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como permanganato de potasio o trióxido de cromo para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución electrófila son comunes debido a la presencia del anillo aromático. .
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Gas hidrógeno con paladio sobre carbono.
Sustitución: Halogenación utilizando cloro o bromo en presencia de un catalizador de ácido de Lewis.
Principales Productos Formados
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de derivados de indolizina reducidos.
Sustitución: Formación de derivados halogenados, nitrados o sulfonados.
Aplicaciones Científicas De Investigación
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por sus propiedades antimicrobianas y antivirales.
Medicina: Posible agente terapéutico para tratar diversas enfermedades debido a sus actividades biológicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en ciertas reacciones químicas
Mecanismo De Acción
El mecanismo de acción de 2-(4-Clorofenil)-7-metilindolizina implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, inhibiendo o activando sus funciones. Las vías y los objetivos exactos dependen de la aplicación específica y del sistema biológico que se esté estudiando .
Comparación Con Compuestos Similares
Compuestos Similares
- 2-(4-Clorofenil)acetamida
- Ácido 4-clorofenilacético
- N-(4-(4-bromofenil)tiazol-2-il)-2-cloroacetamida
Singularidad
2-(4-Clorofenil)-7-metilindolizina es única debido a su estructura central de indolizina, que imparte propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
392725-38-1 |
|---|---|
Fórmula molecular |
C15H12ClN |
Peso molecular |
241.71 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-7-methylindolizine |
InChI |
InChI=1S/C15H12ClN/c1-11-6-7-17-10-13(9-15(17)8-11)12-2-4-14(16)5-3-12/h2-10H,1H3 |
Clave InChI |
QATAOSBJDAUKKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC(=CN2C=C1)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-7,7-dimethyl-5-oxo-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11639672.png)

![(2Z)-6-methyl-2-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11639679.png)
![N-(4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11639682.png)

![2,5-Pyrrolidinedione, 3-[[2-(4-morpholinyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11639702.png)


![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11639732.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B11639748.png)
![Methyl {[3-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11639749.png)
![ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-(3-hydroxy-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11639758.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639763.png)
![(2E,5Z)-5-{[4-(2,3-Dihydro-1H-isoindol-2-YL)phenyl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B11639767.png)
